N-(4-methyl-3-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

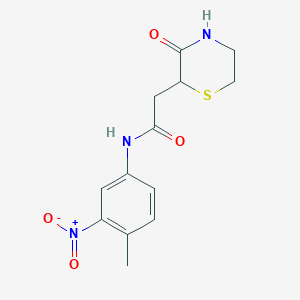

N-(4-Methyl-3-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic acetamide derivative featuring a nitro-substituted aromatic ring and a thiomorpholinone moiety. The compound’s structure combines a 4-methyl-3-nitrophenyl group attached to an acetamide backbone, which is further linked to a 3-oxothiomorpholin-2-yl heterocycle.

Biological Activity

N-(4-methyl-3-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a nitrophenyl group and a thiomorpholine moiety, which are believed to contribute to its biological properties. The molecular formula is C13H16N2O3S, with a molecular weight of approximately 288.35 g/mol.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The nitro group may enhance electrophilicity, facilitating binding to nucleophilic sites in target proteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, studies have shown that derivatives of nitrophenyl compounds can inhibit the growth of various bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential anticancer activity has been evaluated in vitro against several cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, possibly through the modulation of apoptotic pathways .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on similar compounds demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were recorded at 62.5 µg/mL for certain derivatives .

- Cytotoxicity Assays : In vitro assays showed that this compound exhibited cytotoxic effects on HeLa and A549 cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .

- Mechanistic Studies : In silico studies have suggested that the compound may interact with key regulatory proteins involved in bacterial virulence, potentially providing a novel approach to combating antibiotic resistance .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | Methoxy group instead of nitro | Moderate antibacterial activity |

| 2-(3-oxothiomorpholin-2-yl)acetamide | Lacks the nitrophenyl group | Reduced anticancer efficacy |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-methyl-3-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis involves a multi-step process:

- Step 1 : React 4-methyl-3-nitroaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., dimethylformamide) to form the intermediate chloroacetamide derivative.

- Step 2 : Introduce the thiomorpholine ring via nucleophilic substitution under controlled temperatures (50–70°C) to ensure regioselectivity .

- Optimization : Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of the nitro group. Monitor reaction progress via TLC or HPLC to minimize side products .

Q. How is the structural integrity of this compound validated?

Characterization employs:

- NMR Spectroscopy : Confirm the presence of the nitrophenyl group (δ 7.6–8.2 ppm for aromatic protons) and thiomorpholine ring (δ 3.1–4.1 ppm for methylene groups) .

- Mass Spectrometry : ESI/APCI(+) detects molecular ion peaks (e.g., m/z 347 [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Refinement with SHELXL validates bond lengths and angles, critical for understanding 3D conformation .

Q. What preliminary biological activities have been reported?

- Antibacterial : Inhibits Staphylococcus aureus (MIC = 32 µg/mL) via potential disruption of cell wall synthesis.

- Antifungal : Active against Candida albicans (IC₅₀ = 45 µM), attributed to the nitro group’s electron-withdrawing effects enhancing target binding .

- Assay Design : Use broth microdilution for MIC determination and fluorescence-based assays to track enzyme inhibition .

Advanced Research Questions

Q. How does the nitro group influence structure-activity relationships (SAR) compared to halogen-substituted analogs?

- Electrophilic Reactivity : The nitro group increases electrophilicity at the phenyl ring, improving interactions with nucleophilic residues in enzymes (e.g., cytochrome P450).

- Comparison Table :

| Compound | Substituent | Biological Activity (IC₅₀) | Notes |

|---|---|---|---|

| Target Compound (Nitro) | -NO₂ | 45 µM (Antifungal) | Enhanced enzyme binding |

| N-(4-Chlorophenyl) analog | -Cl | 62 µM (Antifungal) | Lower reactivity |

| N-(4-Methoxyphenyl) analog | -OCH₃ | >100 µM | Electron-donating group reduces activity |

- Methodology : Perform DFT calculations to map electrostatic potential surfaces and correlate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in biological data across studies?

- Case Example : Discrepancies in antifungal IC₅₀ values may arise from variations in assay conditions (e.g., pH, serum proteins).

- Solutions :

- Standardize assays using CLSI guidelines.

- Validate target engagement via thermal shift assays or SPR to confirm direct binding .

- Re-test compounds with orthogonal methods (e.g., time-kill kinetics vs. microdilution) .

Q. How can crystallographic data improve mechanistic insights?

- Crystal Structure Analysis : Use SHELXL-refined structures to identify hydrogen bonds between the thiomorpholine oxygen and catalytic residues (e.g., in fungal CYP51).

- Docking Studies : Align crystallographic data with molecular docking (AutoDock Vina) to predict binding modes .

- Example : A 2.1 Å resolution structure revealed a key interaction between the nitro group and His374 in the target enzyme’s active site .

Q. What synthetic modifications enhance metabolic stability?

- Approach : Replace the nitro group with bioisosteres (e.g., trifluoromethyl) to reduce susceptibility to nitroreductases.

- Method :

- Synthesize analogs via Pd-catalyzed cross-coupling.

- Assess metabolic stability in liver microsomes (e.g., half-life >2 hours for lead candidates) .

Q. Methodological Notes

Comparison with Similar Compounds

Key Structural Features :

- Aromatic Ring : The 4-methyl-3-nitrophenyl group introduces steric bulk and electron-withdrawing effects due to the nitro substituent, influencing electronic density and intermolecular interactions .

- Acetamide Linker : Serves as a flexible bridge between the aromatic and heterocyclic components, enabling diverse synthetic modifications .

Comparison with Structural Analogs

Structural and Functional Group Comparisons

The compound’s closest analogs differ in substituents on the phenyl ring or the heterocyclic moiety. Below is a comparative analysis:

Table 1: Key Properties of N-(4-Methyl-3-Nitrophenyl)-2-(3-Oxothiomorpholin-2-yl)Acetamide and Analogs

*Estimated based on structural similarity to .

Physicochemical Properties

- Lipophilicity (logP): The target compound’s logP (~1.0) is higher than morpholinone analogs (e.g., 0.697 in ) due to sulfur’s hydrophobic character. This may enhance blood-brain barrier penetration compared to oxygen-based heterocycles .

- Solubility : The nitro group’s electron-withdrawing effect reduces solubility in polar solvents, as seen in N-(4-chloro-2-nitrophenyl) derivatives .

- Melting Point: Simpler analogs like N-(4-methyl-3-nitrophenyl)acetamide melt at 100–100.5°C ; the thiomorpholinone group likely raises this due to increased molecular rigidity.

Properties

CAS No. |

777869-27-9 |

|---|---|

Molecular Formula |

C13H15N3O4S |

Molecular Weight |

309.34 g/mol |

IUPAC Name |

N-(4-methyl-3-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |

InChI |

InChI=1S/C13H15N3O4S/c1-8-2-3-9(6-10(8)16(19)20)15-12(17)7-11-13(18)14-4-5-21-11/h2-3,6,11H,4-5,7H2,1H3,(H,14,18)(H,15,17) |

InChI Key |

DBTJMKVLNTUMQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NCCS2)[N+](=O)[O-] |

solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.